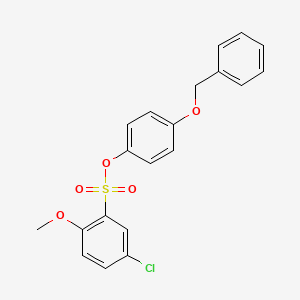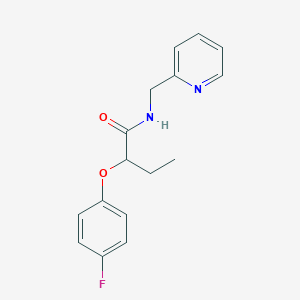
5-(2-chloro-6-fluorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chloro-6-fluorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a membrane protein that regulates the transport of ions across epithelial cells, and mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disease. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases.
Mécanisme D'action
5-(2-chloro-6-fluorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione binds to a specific site on the CFTR protein, known as the regulatory domain. This binding prevents the opening of the CFTR channel, thereby reducing the transport of chloride ions across the cell membrane. The exact mechanism of 5-(2-chloro-6-fluorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibition is still under investigation, but it is thought to involve conformational changes in the CFTR protein that prevent its activation by other regulatory factors.
Biochemical and physiological effects:
5-(2-chloro-6-fluorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a number of biochemical and physiological effects in various cell types and tissues. In airway epithelial cells, 5-(2-chloro-6-fluorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione reduces the height of the airway surface liquid layer and impairs mucociliary clearance. In intestinal epithelial cells, 5-(2-chloro-6-fluorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione reduces the secretion of fluid and electrolytes, leading to constipation. In pancreatic cells, 5-(2-chloro-6-fluorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione reduces the secretion of bicarbonate ions, leading to pancreatic insufficiency.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-chloro-6-fluorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages as a research tool, including its high potency and selectivity for CFTR inhibition, its ability to be used in various cell types and tissues, and its availability as a commercial product. However, there are also some limitations to its use, such as the potential for off-target effects and the need for appropriate controls to ensure specificity of CFTR inhibition.
Orientations Futures
There are several future directions for research on 5-(2-chloro-6-fluorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential therapeutic applications. One area of focus is the development of more potent and selective CFTR inhibitors, with improved pharmacokinetic properties and reduced off-target effects. Another area of focus is the use of CFTR inhibitors in combination with other drugs, such as correctors and potentiators, to enhance the activity of mutant CFTR proteins. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of CFTR inhibitors in humans, and to identify optimal dosing regimens for different patient populations.
Méthodes De Synthèse
5-(2-chloro-6-fluorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a multi-step chemical reaction starting from commercially available starting materials. The synthesis involves the formation of a pyrimidinetrione ring system, followed by the introduction of the chloro and fluorine substituents on the benzylidene group. The final product is obtained in high yield and purity, and can be further purified by recrystallization.
Applications De Recherche Scientifique
5-(2-chloro-6-fluorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been widely used as a research tool to study the function and regulation of CFTR. It has been shown to selectively inhibit CFTR-mediated chloride transport, without affecting other ion channels or transporters. 5-(2-chloro-6-fluorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been used to investigate the role of CFTR in various physiological processes, such as airway surface liquid regulation, mucociliary clearance, and intestinal fluid secretion.
Propriétés
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O3/c1-16-11(18)8(12(19)17(2)13(16)20)6-7-9(14)4-3-5-10(7)15/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSWQXNKQLJFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC=C2Cl)F)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chloro-6-fluorobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-bromo-4-hydroxy-2-[(isopropylamino)methyl]-5-methoxy-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4885684.png)
![3,3'-methylenebis{6-[(3-carboxypropanoyl)amino]benzoic acid}](/img/structure/B4885691.png)
![N-isopropyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4885700.png)
![5-(3,4-dichlorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4885708.png)
![N-(3-chlorophenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4885714.png)

![1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4885739.png)

![1,5-dimethyl-N-[(2-phenoxy-3-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4885751.png)
![N-{[(4-methoxy-2-butyn-1-yl)oxy]methyl}-N'-(4-methoxyphenyl)thiourea](/img/structure/B4885759.png)



![3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B4885783.png)